![molecular formula C16H17N5O3S B2384821 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 946351-08-2](/img/structure/B2384821.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research in the field of heterocyclic chemistry often involves the synthesis of compounds featuring 1,2,4-triazole, thiazole, and pyrrolidine moieties due to their potential biological activities. For example, the synthesis of novel 1,2,4-triazole derivatives has been reported to exhibit good or moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007). Similarly, compounds with thiazole and pyrrolidine structures have been explored for their antibacterial and antifungal properties, demonstrating the wide-ranging interest in these heterocycles for developing new therapeutic agents (Patel & Patel, 2015).
Antimicrobial and Antitumor Potential
The exploration of heterocyclic compounds extends into evaluating their antimicrobial and antitumor potential. Studies have shown that certain derivatives, such as those incorporating triazole or thiazole rings, possess significant antimicrobial activities, offering a pathway for the development of new antibiotics and antifungal agents. For instance, some triazole derivatives have been synthesized and screened for their antimicrobial activities, revealing that they could serve as effective agents against a range of bacterial and fungal pathogens (El‐Kazak & Ibrahim, 2013). Moreover, the antitumor activities of certain compounds, particularly those targeting specific cancer cell lines, highlight the potential of these chemical frameworks in oncology research (Tumosienė et al., 2020).
Methodological Advances in Synthesis
Beyond their biological applications, these heterocyclic compounds are also at the forefront of methodological advancements in organic synthesis. For example, the development of new synthetic routes to create complex heterocyclic systems offers insights into more efficient and versatile chemical synthesis techniques, potentially leading to the discovery of novel compounds with enhanced biological activities (Youssef et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that regulates cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The compound’s interaction with these targets leads to changes in cellular processes, including DNA repair and cell growth .
Biochemical Pathways
The compound affects the DNA repair pathway and the cell growth pathway. By inhibiting PARP-1, it disrupts the DNA repair process, leading to DNA damage accumulation . By inhibiting EGFR, it disrupts cell growth and division, leading to cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cells . For instance, it has been found to exhibit better cytotoxic activities against MDA-MB-231 cells than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-24-12-4-2-3-11(8-12)21-9-10(7-13(21)22)14(23)17-15-18-19-16-20(15)5-6-25-16/h2-4,8,10H,5-7,9H2,1H3,(H,17,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLDRLZRVLIALZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C4N3CCS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
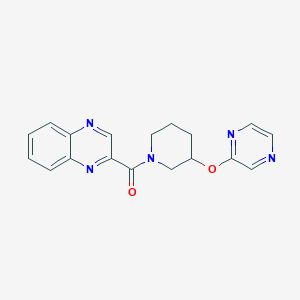
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-propyl-1,3-thiazolidine-3-carboxamide](/img/structure/B2384740.png)
![benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate](/img/structure/B2384741.png)
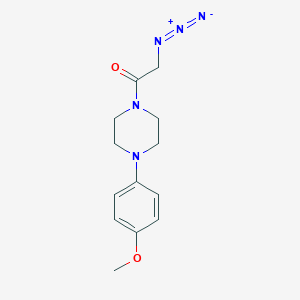
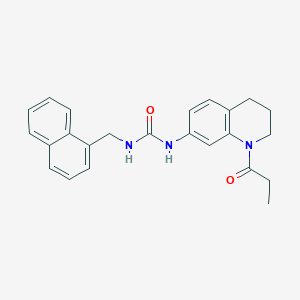
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)
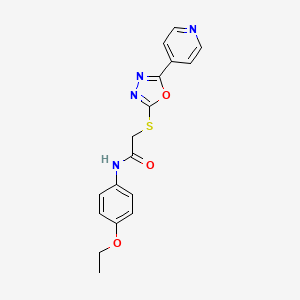
![6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384750.png)
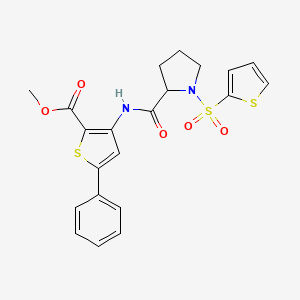
![2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384754.png)

![N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2384757.png)
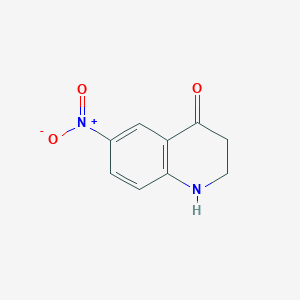
amine hydrochloride](/img/structure/B2384760.png)
